3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole
Description
Properties
IUPAC Name |
5-propan-2-yl-3-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-4(2)5-3-6(12-11-5)7(8,9)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFMPASDBKDTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base or a catalyst.
Addition of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalysts and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl or isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry
3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for creating derivatives that can be used in different applications.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids or ketones |
| Reduction | Lithium aluminum hydride | Alcohols or amines |
| Substitution | Sodium hydride in dimethylformamide | Various substituted pyrazoles |
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties: Studies indicate that derivatives of this compound exhibit potent activity against various bacterial strains, including MRSA. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against resistant strains .
- Anti-inflammatory Effects: Research suggests potential applications in developing anti-inflammatory medications due to its ability to modulate inflammatory pathways .
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate :
- It has been shown to inhibit co-activator associated arginine methyltransferase 1 (CARM1), which plays a role in cancer progression .
- Its structural modifications enhance pharmacodynamics and pharmacokinetics in drug formulations, leading to improved therapeutic profiles .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Agrochemicals: Its derivatives are being developed as pesticides due to their efficacy against pests and diseases affecting crops.
- Material Science: The unique properties of trifluoromethylated compounds make them suitable for creating materials with specific characteristics, such as increased thermal stability and chemical resistance .
Case Study 1: Antimicrobial Activity
A study on several pyrazole derivatives revealed that those containing the trifluoromethyl group exhibited significant antimicrobial activity. Compounds were tested against various strains, including MRSA and Enterococcus, demonstrating MIC values ranging from 0.25 µg/mL to 1 µg/mL . This highlights the potential for developing new antibiotics based on this scaffold.
Case Study 2: Drug Development
Research focused on modifying the structure of this compound led to the discovery of new inhibitors for CARM1. The modifications resulted in compounds that not only inhibited enzyme activity but also showed reduced cytotoxicity in mammalian cells, indicating a promising pathway for cancer therapeutics .
Mechanism of Action
The mechanism of action of 3-(trifluoroMethyl)-5-isopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
3-(Trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (IV)
- Synthesis: Prepared via refluxing hydrazine hydrate with a trifluoro-enone intermediate in ethanol .
- Key Difference: The 3,4,5-trimethoxyphenyl group introduces electron-rich aromaticity, enhancing π-π stacking interactions but reducing solubility in nonpolar solvents compared to the isopropyl group.
- Reactivity : Methoxy groups enable further functionalization (e.g., Ullmann-type coupling with 4-bromoanisole), whereas the isopropyl group limits such modifications due to steric hindrance .
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (3d)
- Synthesis: Derived from phenylhydrazine and a brominated enone in acetic acid .
- Key Difference : The bromine atom at position 4 increases electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the inert isopropyl group .
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
- Synthesis : Likely involves N-methylation of a precursor pyrazole-carboxylic acid .
- Key Difference : The carboxylic acid group at position 5 introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic isopropyl substituent .
Physicochemical Properties
- Lipophilicity : The isopropyl group increases LogP compared to carboxylic acid derivatives but remains lower than trimethoxyphenyl analogues due to the latter's aromatic hydrophobicity .
- Stability : Bromine substituents (e.g., in 3d) may confer photolability, whereas the isopropyl group enhances steric protection against degradation .
Crystallographic and Spectroscopic Comparisons
- Isopropyl Analogue : Predicted to exhibit similar crystal packing but with reduced intermolecular interactions due to the absence of methoxy groups.
Biological Activity
3-(Trifluoromethyl)-5-isopropyl-1H-pyrazole (CAS No. 52118-86-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound features a trifluoromethyl group and an isopropyl substituent, which contribute to its unique chemical reactivity and biological profile. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting bioavailability and distribution within biological systems.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : Studies have shown that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antitumor Potential : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it has been evaluated for its inhibitory effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing promising results in inhibiting cell growth .
- Enzyme Inhibition : It has been reported to act as an inhibitor of specific enzymes, including those involved in metabolic pathways related to cancer progression. Notably, it has been studied as an activator of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism .
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Signaling Pathways : The compound may influence various signaling pathways that regulate inflammation and cell proliferation. This modulation can lead to altered gene expression profiles and cellular responses .
- Interaction with Biomolecules : Its ability to bind to enzymes and other biomolecules suggests that it can inhibit or activate these targets, thereby affecting metabolic processes within cells.
Anti-Cancer Activity
A series of studies have investigated the anticancer potential of derivatives related to this compound. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 12.50 | Cytotoxicity |
| This compound | NCI-H460 | 42.30 | PKM2 Activation |
These results indicate significant cytotoxic activity against breast and lung cancer cell lines, highlighting the compound's potential as a therapeutic agent.
Anti-inflammatory Effects
In laboratory settings, the compound has been tested for its anti-inflammatory properties using carrageenan-induced edema models. Results demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, indicating its potential use in managing inflammatory conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. Its interaction with transport proteins may facilitate cellular uptake, enhancing its therapeutic efficacy.
Q & A
Basic: What synthetic methodologies are effective for preparing 3-(trifluoromethyl)-5-isopropyl-1H-pyrazole, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation of hydrazines with β-diketones or via diazonium salt intermediates. For example, diazonium salt formation using 1H-pyrazol-5-amine derivatives can be optimized by:
- Temperature control : Maintaining -20°C during nitrite addition to minimize side reactions .
- Stoichiometry : Using 3 equivalents of boron trifluoride etherate and nitrite for complete conversion .
- Work-up : Cold diethyl ether washes improve purity by removing unreacted precursors .
For cyclization, solvent choice (e.g., THF vs. DMF) and catalysts (e.g., BF₃·Et₂O) significantly impact yield. Tabulated parameters from literature:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 0°C | Reduces decomposition |
| Nitrite Equivalents | 3.0 equiv | Maximizes diazonium formation |
| Solvent | Dry THF | Enhances solubility |
Basic: What spectroscopic techniques are most reliable for confirming the regiochemistry of substituents on the pyrazole ring?
Answer:
Regiochemical assignment relies on:
- ¹H NMR : Chemical shifts of pyrazole protons (e.g., deshielded protons near electron-withdrawing groups like -CF₃). For 3-(trifluoromethyl) derivatives, H-4 protons typically appear at δ 6.5–7.2 ppm due to anisotropic effects .
- ¹³C NMR : The trifluoromethyl group causes splitting of adjacent carbons (e.g., C-3 at ~140–150 ppm) .
- X-ray crystallography : Definitive confirmation of substituent positions, as seen in structures like 3-(3-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole .
Advanced: How can low yields during cyclization steps of pyrazole derivatives be systematically addressed?
Answer:
Low yields often stem from competing tautomerization or side reactions. Mitigation strategies include:
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., p-TsOH) can favor cyclization over dimerization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving cyclization efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity by enhancing activation energy delivery .
Advanced: What analytical approaches resolve contradictory data in tautomerism studies of this compound?
Answer:
Tautomerism between 1H- and 2H-pyrazole forms complicates characterization. Solutions involve:
- Variable-temperature NMR : Monitoring proton shifts at low temperatures (e.g., -40°C) to "freeze" tautomeric states .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers by comparing Gibbs free energies .
- Isotopic labeling : ¹⁵N-labeled analogs simplify NMR interpretation by decoupling spin-spin interactions .
Basic: What purification methods are most effective for isolating this compound?
Answer:
- Recrystallization : Use hexane/ethyl acetate mixtures (3:1 ratio) to exploit solubility differences .
- Column chromatography : Silica gel with eluents like dichloromethane:methanol (95:5) separates polar byproducts .
- Distillation : For volatile impurities, short-path distillation under reduced pressure (e.g., 0.1 mmHg) ensures high purity .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., cyclooxygenase-2). Key parameters include binding affinity (ΔG) and hydrogen-bonding patterns .
- QSAR modeling : Correlates substituent electronic effects (Hammett σ values) with bioactivity data to prioritize synthetic targets .
- MD simulations : Assesses stability of ligand-protein complexes over nanosecond timescales to validate docking results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
